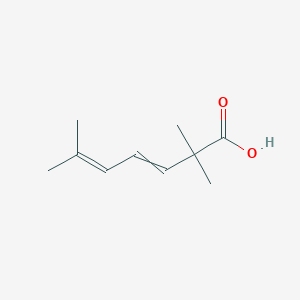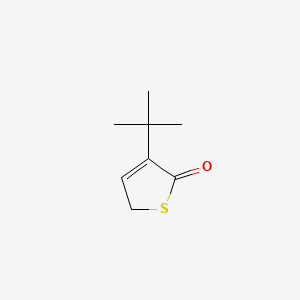![molecular formula C15H29NOS B14620032 1-[(3-Isocyanatopropyl)sulfanyl]undecane CAS No. 60853-06-7](/img/structure/B14620032.png)
1-[(3-Isocyanatopropyl)sulfanyl]undecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(3-Isocyanatopropyl)sulfanyl]undecane is an organic compound characterized by the presence of an isocyanate group attached to a propyl chain, which is further linked to an undecane chain via a sulfur atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3-Isocyanatopropyl)sulfanyl]undecane typically involves the reaction of 1-undecanethiol with 3-isocyanatopropyl chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the isocyanate group. The reaction is usually performed in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can enhance the efficiency of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
1-[(3-Isocyanatopropyl)sulfanyl]undecane can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The isocyanate group can be reduced to form amines.
Substitution: The isocyanate group can react with nucleophiles, such as alcohols or amines, to form urethanes or ureas.
Common Reagents and Conditions
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles like methanol or ethylamine can be used under mild conditions to facilitate the substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Urethanes or ureas.
Wissenschaftliche Forschungsanwendungen
1-[(3-Isocyanatopropyl)sulfanyl]undecane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used to modify biomolecules, such as proteins, through the isocyanate group.
Industry: Used in the production of specialty polymers and coatings.
Wirkmechanismus
The mechanism of action of 1-[(3-Isocyanatopropyl)sulfanyl]undecane involves the reactivity of the isocyanate group. This group can form covalent bonds with nucleophiles, such as amines or alcohols, leading to the formation of stable urethane or urea linkages. The sulfur atom in the compound can also participate in redox reactions, adding to the compound’s versatility.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-[(3-Isocyanatopropyl)sulfanyl]decane
- 1-[(3-Isocyanatopropyl)sulfanyl]dodecane
- 1-[(3-Isocyanatopropyl)sulfanyl]octane
Uniqueness
1-[(3-Isocyanatopropyl)sulfanyl]undecane is unique due to its specific chain length and the presence of both an isocyanate group and a sulfur atom
Eigenschaften
CAS-Nummer |
60853-06-7 |
|---|---|
Molekularformel |
C15H29NOS |
Molekulargewicht |
271.5 g/mol |
IUPAC-Name |
1-(3-isocyanatopropylsulfanyl)undecane |
InChI |
InChI=1S/C15H29NOS/c1-2-3-4-5-6-7-8-9-10-13-18-14-11-12-16-15-17/h2-14H2,1H3 |
InChI-Schlüssel |
CYNLRHWXIIIOHN-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCSCCCN=C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


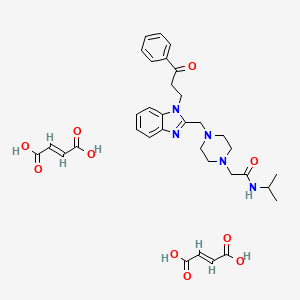
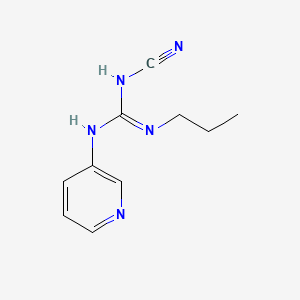
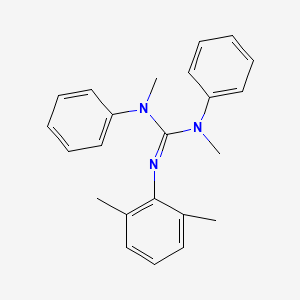


![N-[(6-Oxocyclohexa-2,4-dien-1-ylidene)methyl]-L-cysteine](/img/structure/B14619977.png)
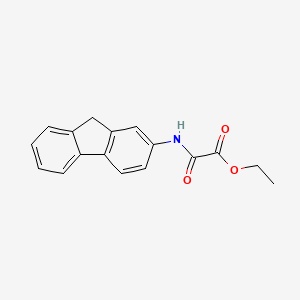
![N-[3-(5,6-Dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]formamide](/img/structure/B14619980.png)
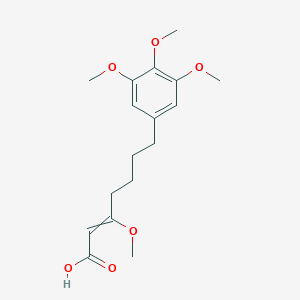
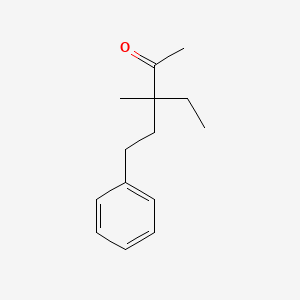
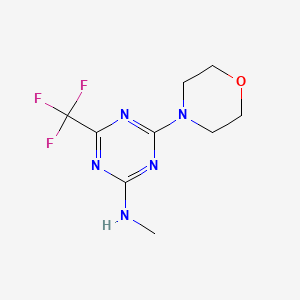
![(5aS,9aR)-4-Phenyloctahydro-6H-pyrano[3,2-f][1,4]oxazepine](/img/structure/B14620004.png)
